3-Chlorophthalide
Overview
Description
3-Chlorophthalide is an organic compound with the molecular formula C8H5ClO2 It is a derivative of phthalide, where one of the hydrogen atoms on the aromatic ring is replaced by a chlorine atom
Preparation Methods
3-Chlorophthalide can be synthesized through several methods. One common method involves the chlorination of phthalide. This process typically uses chlorine gas in the presence of a catalyst at elevated temperatures. Another method involves the hydrolysis of pentachloro-o-xylene in the presence of water and a catalyst . These methods yield this compound with high purity and efficiency.
Chemical Reactions Analysis
3-Chlorophthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it back to phthalide.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorophthalide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chlorophthalide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chlorophthalide is similar to other phthalide derivatives, such as:
Phthalide: The parent compound, which lacks the chlorine substitution.
3-Bromophthalide: Similar to this compound but with a bromine atom instead of chlorine.
3-Iodophthalide: Contains an iodine atom in place of chlorine.
Compared to these compounds, this compound is unique due to its specific reactivity and the influence of the chlorine atom on its chemical properties .
Properties
IUPAC Name |
3-chloro-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZPDRVHYHFILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316508 | |
Record name | 3-Chlorophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6295-21-2 | |
Record name | 3-Chlorophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6295-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorophthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006295212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6295-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chlorophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorophthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-Chlorophthalide in polymer chemistry?
A1: this compound serves as a key monomer in the synthesis of poly(phthalidylidenearylene)s, a class of high-performance polymers. These polymers are generated through Friedel-Crafts homopolycondensation reactions utilizing this compound derivatives. [, , , ]
Q2: How does the structure of the 3-aryl substituent in this compound influence polymerization?
A2: The structure of the 3-aryl substituent significantly impacts the polymerization process. For instance, while the homopolycondensation of 3-(4-biphenylyl)-3-chlorophthalide yields soluble linear polymers, using monomers with substituents like 2-fluorenyl, 4-phenoxyphenyl, or 4-phenylthiophenyl can lead to gelation under certain reaction conditions. []
Q3: Can you elaborate on the rearrangement observed during the synthesis of poly(phthalidylidenearylene)s from this compound derivatives?
A3: Research reveals that 3-aryl-3-chlorophthalides substituted at the 4- or 6-position of the phthalide ring can undergo rearrangement during polymerization. This results in polymers containing isomeric units substituted at either the 4- or 7-position. The proposed mechanism suggests the rearrangement occurs via intermediate species during the Friedel-Crafts reaction. [, ]
Q4: How do the properties of "precipitative" poly(3,3-phthalidylidene-4,4'-biphenylylene) (PPB) differ from "solution" PPB?
A4: "Precipitative" PPB, synthesized via a method where the polymer-catalyst complex precipitates during the reaction, exhibits improved properties compared to "solution" PPB. Notably, "precipitative" PPB demonstrates higher crystallinity. []
Q5: Aside from polymers, what other compounds can be synthesized using this compound?
A5: this compound reacts with amine dithiocarbamates to yield 3-(amine dithiocarbamyl) phthalides. This reaction proceeds efficiently in an aqueous medium under microwave irradiation, offering a greener synthesis route. [] Additionally, this compound reacts with aniline to yield 3-phenylaminophthalide. []
Q6: Are there studies on the gas transport properties of polymers synthesized from this compound?
A7: Yes, research has explored the gas transport coefficients of high-Tg glassy polymers incorporating phthalide cardo groups derived from this compound. These polymers, including polyimides and poly(phthalidylidenearylene)s, demonstrate potential for gas separation applications. []
Q7: What analytical techniques are employed to characterize polymers synthesized from this compound?
A8: Various techniques are used, including 1H and 13C NMR spectroscopy to determine the structure and monomer arrangement in poly(phthalidylidenearylene)s. [] Additionally, gas-flux measurements and 13C NMR spectroscopy are used to investigate gas transport properties in phthalide-containing polymers. []
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